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Executive Summary
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-

d]pyrimidine subclass. Developed initially for relapsed or refractory acute myeloid leukemia

(AML) and high-risk myelodysplastic syndrome (MDS), its mechanism of action is centered on

the inhibition of key signaling pathways involved in leukemogenesis, cell survival, and

angiogenesis. Preclinical data demonstrated significant anti-leukemic activity through the

induction of apoptosis and inhibition of proliferation in both AML and chronic myeloid leukemia

(CML) models.[1][2] While SAR103168 showed a strong preclinical rationale for development,

its clinical progression was halted in a Phase I trial due to unpredictable pharmacokinetic

variability, which prevented the determination of a maximum tolerated dose.[2][3][4] This guide

provides a comprehensive overview of the preclinical data defining the compound's mechanism

of action.

Core Mechanism of Action: Multi-Targeted Kinase
Inhibition
SAR103168 functions as an antagonist by inhibiting the kinase activity of a specific spectrum of

tyrosine kinases that are crucial for tumor cell signaling and angiogenesis.[1][2] Its primary

targets include the entire Src kinase family, Abl kinase, and several angiogenic receptor
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kinases.[1] The inhibition of these kinases disrupts downstream signaling cascades, leading to

reduced cell proliferation and induction of apoptosis in malignant cells.[1][2]

Target Kinase Profile
The compound has demonstrated potent inhibitory activity against a range of kinases critical in

myeloid leukemias and tumor angiogenesis.[1][5]

Table 1: SAR103168 Target Kinase Inhibition Profile

Target Kinase
Family

Specific Kinases
Inhibited

IC50 (nM) Notes

Src Family Kinases Src, Lyn 0.65 ± 0.02 (for Src)

Potent, nanomolar

inhibition

demonstrated against

Src auto-

phosphorylation.[1][2]

Abl Kinase Abl Data not available

Inhibition of Abl is a

key mechanism for

activity in CML.

Angiogenic Receptors
VEGFR1, VEGFR2,

Tie-2
Data not available

Inhibition of these

receptors suggests

anti-angiogenic

properties.[1][5]

Growth Factor

Receptors

PDGFR, FGFR1,

FGFR3, EGFR
Data not available

Broad activity against

receptors involved in

cell growth and

proliferation.[1][5]

Note: Comprehensive IC50 values for all target kinases are not publicly available in the

reviewed literature. The provided Src IC50 was determined at 100 μM ATP.[1]

Disruption of Key Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://www.researchgate.net/profile/Pierre-Casellas
https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://pmc.ncbi.nlm.nih.gov/articles/PMC6679203/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://www.researchgate.net/profile/Pierre-Casellas
https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://pmc.ncbi.nlm.nih.gov/articles/PMC6679203/
https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://pmc.ncbi.nlm.nih.gov/articles/PMC6679203/
https://www.tandfonline.com/doi/full/10.3109/10428194.2012.754889
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The anti-leukemic effect of SAR103168 is a direct consequence of its ability to block critical

downstream signaling pathways. Inhibition of Src family kinases, in particular, leads to a dose-

dependent reduction in the phosphorylation of multiple key effector proteins.[1]

Src-Mediated Signaling Cascade
Inhibition of Src and Lyn phosphorylation by SAR103168 directly impacts downstream

pathways integral to cell adhesion, migration, and proliferation.[1]

Focal Adhesion and Migration: SAR103168 inhibits the phosphorylation of Proline-rich

tyrosine kinase 2 (PYK2), Focal Adhesion Kinase (FAK), and p130Cas, which are central

components of focal adhesion signaling that regulates cell motility and invasion.[1]

Stress and Proliferation Pathways: The compound effectively blocks the phosphorylation of

Jun N-terminal Kinase (JNK) and Mitogen-Activated Protein Kinase (MAPK), key regulators

of cellular responses to stress and mitogenic signals.[1]

STAT5 Survival Pathway
A critical finding from preclinical studies is the ability of SAR103168 to inhibit the

phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in both the KG1

AML cell line and in fresh cells from AML patients.[1][6] The STAT5 pathway is a crucial survival

signal often upregulated in cancer cells, and its suppression is a key contributor to the pro-

apoptotic effects of SAR103168.[1][6]

Caption: SAR103168 Signaling Pathway Inhibition.

Preclinical Efficacy
SAR103168 demonstrated significant anti-leukemic activity across a range of preclinical

models, both in vitro and in vivo.

In Vitro Studies
Cell Proliferation and Apoptosis: The compound inhibited proliferation and induced apoptosis

in various acute and chronic myeloid leukemia cell lines with nanomolar IC50 values.[1][2]
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Patient-Derived Samples: SAR103168 was effective in inhibiting the proliferation of leukemic

progenitors (CFU-L) from 29 AML patients. Notably, over 85% of the tested AML patient

samples were sensitive to the agent.[1][2][3] This activity was independent of FLT3

expression status and was also observed in 50% of high-risk patient samples with complex

cytogenetics.[1]

In Vivo Studies
AML Xenograft Models: In severe combined immunodeficiency (SCID) mice bearing human

AML tumors (from cell lines such as KG1, EOL-1, Kasumi-1, and CTV1), administration of

SAR103168, either intravenously or orally, led to impaired tumor growth and, in some cases,

tumor regression.[1] This anti-tumor activity correlated with the potent inhibition of Src

downstream signaling pathways within the tumors.[1][3]

CML Xenograft Models: Similar potent anti-tumor activity was observed in CML xenograft

models using the K562 cell line.[1]

Combination Therapy: The combination of SAR103168 with the standard AML chemotherapy

agent cytarabine resulted in synergistic anti-tumor activity in both AML and CML models.[1]

Experimental Methodologies (Generalized
Protocols)
The following sections describe generalized protocols representative of the methods used in

the key preclinical evaluation of SAR103168, as inferred from the publication by Bourrié et al.

For exact, detailed protocols, reference to the original publication is required.

In Vitro Kinase Inhibition Assay (Src Kinase)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a

substrate by a specific kinase.

Reaction Mixture Preparation: A reaction buffer is prepared containing a kinase (e.g.,

recombinant Src kinase domain, Src(260-535)), a specific peptide substrate, and ATP (e.g.,

at a concentration of 100 μM).
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Compound Incubation: SAR103168 is added to the reaction mixture at various

concentrations.

Reaction Initiation and Incubation: The kinase reaction is initiated and incubated at a

controlled temperature (e.g., 30°C) for a defined period.

Detection: The amount of phosphorylated substrate is quantified. This can be achieved

through various methods, such as radiolabeling with ³²P-ATP and subsequent capture on a

filter, or by using fluorescence-based assays that detect ADP production.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a

dose-response curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot)
This method is used to determine if a compound inhibits the phosphorylation of specific

proteins within whole cells.

Cell Culture and Treatment: AML cells (e.g., KG1) are cultured and then treated with varying

concentrations of SAR103168 or a vehicle control for a specified duration.

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase

inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method (e.g., BCA assay) to ensure equal loading.

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a membrane (e.g., PVDF).

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for the phosphorylated form of a target protein (e.g., anti-phospho-STAT5).
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Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and imaged.

Normalization: The membrane is often stripped and re-probed with an antibody for the total

(phosphorylated and unphosphorylated) protein to confirm equal loading.

In Vivo AML Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of a compound in a living animal model.

Animal Model: Immunodeficient mice (e.g., SCID mice) are used.

Tumor Implantation: Human AML cells (e.g., 5-10 million KG1 cells) are injected

subcutaneously or intravenously into the mice.

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200

mm³). Mice are then randomized into treatment groups (e.g., vehicle control, SAR103168,

cytarabine, SAR103168 + cytarabine).

Drug Administration: SAR103168 is administered to the mice via an appropriate route (e.g.,

oral gavage or intravenous infusion) on a defined schedule and dose.

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times

per week).

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size, or after a set duration. Tumors are then excised for pharmacodynamic

analysis (e.g., Western blot for p-Src).

Data Analysis: Tumor growth inhibition is calculated, and statistical comparisons are made

between the treatment groups.

Conclusion
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SAR103168 is a multi-targeted kinase inhibitor with a well-defined preclinical mechanism of

action. Its potent, nanomolar inhibition of Src family kinases and its broader activity against Abl

and key angiogenic and growth factor receptors translate into the effective blockade of crucial

downstream signaling pathways like STAT5 and MAPK. This mechanistic profile resulted in

significant anti-proliferative and pro-apoptotic activity in a wide range of in vitro and in vivo

models of myeloid leukemias. While clinical development was halted due to pharmacokinetic

challenges, the detailed understanding of SAR103168's mechanism of action provides a

valuable technical framework for the development of future multi-targeted kinase inhibitors for

hematologic malignancies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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